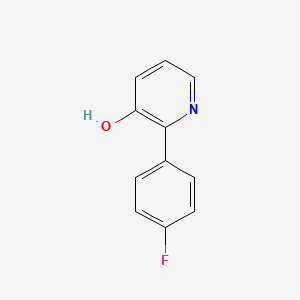

2-(4-Fluorophenyl)pyridin-3-ol

Description

2-(4-Fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of phenylpyridines This compound features a pyridine ring substituted with a fluorophenyl group at the 2-position and a hydroxyl group at the 3-position

Propriétés

IUPAC Name |

2-(4-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAHQZGOKOAEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627821 | |

| Record name | 2-(4-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478483-55-5 | |

| Record name | 2-(4-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)pyridin-3-ol may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Fluorophenyl)pyridin-3-one.

Reduction: Formation of 2-(4-Fluorophenyl)pyridin-3-amine.

Substitution: Formation of various substituted phenylpyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

2-(4-Fluorophenyl)pyridin-3-ol has shown promise in various research areas:

Medicinal Chemistry

- Lead Compound for Drug Discovery: The compound is being explored for its potential as a lead structure in drug development due to its biological activities. It has been linked to various pharmacological effects, including:

- Anticancer Properties: Studies indicate that similar compounds exhibit antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity: Research has highlighted its effectiveness against certain pathogens, making it a candidate for developing new antibiotics.

Biological Studies

- Mechanism of Action: Investigations into how 2-(4-Fluorophenyl)pyridin-3-ol interacts with biological targets are ongoing. Preliminary studies suggest it may affect pathways related to cell proliferation and survival .

- Case Study Example: A study on derivatives of this compound revealed significant activity against specific cancer cell lines, indicating its potential as an anticancer agent .

Material Science

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The hydroxyl and fluorophenyl groups play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Fluorophenyl)pyridin-4-ol

- 2-(4-Fluorophenyl)pyridin-2-ol

- 2-(4-Fluorophenyl)-6-methylpyridin-3-ol

Uniqueness

2-(4-Fluorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3-position and the fluorophenyl group at the 2-position allows for unique interactions with molecular targets, distinguishing it from other similar compounds .

Activité Biologique

2-(4-Fluorophenyl)pyridin-3-ol is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyl group at the third position and a 4-fluorophenyl group. Its molecular formula is CHFNO, which contributes to its unique reactivity and interaction with biological targets.

Biological Activity

Research indicates that 2-(4-Fluorophenyl)pyridin-3-ol exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by modulating specific signaling pathways. It has been particularly effective against certain types of tumors, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

- Antiviral Properties : Preliminary studies indicate that 2-(4-Fluorophenyl)pyridin-3-ol may inhibit viral replication, making it a candidate for further exploration as an antiviral drug.

The biological activity of 2-(4-Fluorophenyl)pyridin-3-ol is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Receptor Modulation : It has been shown to bind to specific receptors that are crucial in cancer cell signaling, leading to decreased cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(4-Fluorophenyl)pyridin-3-ol:

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that 2-(4-Fluorophenyl)pyridin-3-ol significantly reduced tumor growth in xenograft models of breast cancer. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways .

- Anti-inflammatory Research : A publication in Pharmacology Reports highlighted the compound's effectiveness in reducing inflammation in animal models of arthritis. The study reported a decrease in levels of TNF-alpha and IL-6 following treatment with 2-(4-Fluorophenyl)pyridin-3-ol .

- Antiviral Investigations : In vitro studies showed that the compound inhibited the replication of certain viruses, including influenza, by targeting viral polymerases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.